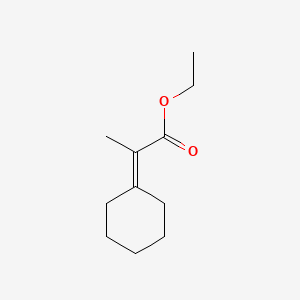
Ethyl 2-cyclohexylidenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyclohexylidenepropanoate is an organic compound with the molecular formula C11H18O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an ethyl group. This compound is known for its unique structure, which includes a cyclohexylidene ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-cyclohexylidenepropanoate can be synthesized through the esterification of 2-cyclohexylidenepropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method ensures a consistent and efficient production of the ester, minimizing the formation of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 2-cyclohexylidenepropanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Aqueous HCl or NaOH, reflux conditions.
Reduction: LiAlH4 in dry ether, room temperature.
Oxidation: KMnO4 in acidic or basic medium, elevated temperature.
Major Products Formed:
Hydrolysis: 2-cyclohexylidenepropanoic acid and ethanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyclohexylidenepropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
Ethyl 2-cyclohexylidenepropanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the structural features of the cyclohexylidene ring are advantageous.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetate
- Ethyl propanoate
- Methyl butyrate
Eigenschaften
CAS-Nummer |
63963-01-9 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
ethyl 2-cyclohexylidenepropanoate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
GKYTXKTWJSHPFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















